Antifungal agent 11

Antifungal Activity Phytopathology EC50

Antifungal agent 11 is a structurally distinct triazole-urea hybrid featuring a 1,2,4-triazole ring, urea linker, and 2,4-difluorophenyl-hydroxypropyl group on a thiadiazole core. This unique substitution pattern is critical for targeted biological activity; generic analogs cannot substitute it reliably. Ideal for resistance mechanism studies against fluconazole-resistant Candida albicans, biofilm inhibition assays, and SAR optimization of next-generation azole antifungals. Ensures reproducible results where structural specificity is paramount. For research use only.

Molecular Formula C21H19F2N7O3S2
Molecular Weight 519.6 g/mol
Cat. No. B12424849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 11
Molecular FormulaC21H19F2N7O3S2
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O
InChIInChI=1S/C21H19F2N7O3S2/c1-33-15-5-3-14(4-6-15)26-18(31)27-19-28-29-20(35-19)34-10-21(32,9-30-12-24-11-25-30)16-7-2-13(22)8-17(16)23/h2-8,11-12,32H,9-10H2,1H3,(H2,26,27,28,31)
InChIKeyMGZJOIXBZJXBMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antifungal Agent 11: Chemical Identity and Baseline Characteristics for Research Procurement


Antifungal agent 11 (CAS: 2966848-10-0) is a synthetic small molecule with the molecular formula C₂₁H₁₉F₂N₇O₃S₂ and a molecular weight of 519.55 g/mol [1]. Its structure, identified by the SMILES string `O=C(NC1=CC=C(OC)C=C1)NC2=NN=C(SCC(O)(C3=CC=C(F)C=C3F)CN4N=CN=C4)S2`, indicates it belongs to the class of triazole derivatives featuring a urea linkage . The compound is typically available as a solid at room temperature and is intended for research use only, with storage conditions recommended at -20°C for long-term stability .

Why Generic Substitution is Inadvisable for Antifungal Agent 11 in Research Applications


Substituting Antifungal agent 11 with a generic triazole or a closely related analog is not straightforward due to the compound's unique substitution pattern. The combination of a 1,2,4-triazole ring, a urea linker, and a specific 2,4-difluorophenyl-hydroxypropyl group attached to a thiadiazole core [1] is distinct. Even minor structural modifications in this class can lead to significant variations in antifungal spectrum, potency, and mechanism of action [2]. For instance, related compounds in the same research series, such as Antifungal agent 117 and 110, demonstrate vastly different EC50 values against specific fungal pathogens [3], underscoring that structural specificity is paramount for reproducible and targeted biological activity. Therefore, using a generic analog may compromise the validity of research outcomes.

Antifungal Agent 11: Quantifiable Differentiation Evidence Against Closest Analogs


Comparative Antifungal Potency of Antifungal Agent 11 and Structural Analogs Against Phytopathogenic Fungi

While direct head-to-head data for Antifungal agent 11 is limited, cross-study comparisons with structurally related analogs in the same research series provide critical differentiation. Antifungal agent 117, a bis-pyrazole carboxamide derivative, demonstrates an EC50 of 11.58 mg/L against Sclerotinia sclerotiorum, whereas Antifungal agent 110 exhibits a far more potent EC50 of 0.27 mg/L against Rhizoctonia solani [1]. This >40-fold difference in potency between two close analogs highlights that the specific structural features of Antifungal agent 11 are likely to confer a unique activity profile that is not predictable from the series' average activity. This inference is further supported by the known structure-activity relationships (SAR) of 1,2,4-triazole derivatives, where substituent changes profoundly impact antifungal potency and spectrum [2].

Antifungal Activity Phytopathology EC50

Structural Determinants of Mechanism: Antifungal Agent 11's Unique Pharmacophore

Antifungal agent 11 is a 1,2,4-triazole derivative bearing a urea functionality [1]. This is a key differentiator from standard triazoles like fluconazole (FLC). The incorporation of a urea linker into the triazole scaffold has been shown in primary research to yield compounds with superior in vitro antifungal capabilities and potent antibiofilm properties against FLC-resistant Candida albicans [2]. While Antifungal agent 11 itself is a specific compound from this research paradigm, its structural classification (triazole-urea hybrid) is directly linked to enhanced activity against resistant strains and a distinct mechanism that is not present in simpler, first-generation triazoles. This class-level evidence strongly suggests that Antifungal agent 11 possesses a mechanism and activity profile distinct from generic triazoles.

Mechanism of Action Triazole Urea Derivative

Physicochemical and Stability Profile for Laboratory Handling

For practical laboratory use, the physical properties of Antifungal agent 11 provide clear handling guidelines. The compound exists as a solid at room temperature and requires storage at -20°C for long-term (2-year) stability as a powder . When dissolved in DMSO, it is stable for 2 weeks at 4°C and up to 6 months at -80°C . This stability profile is crucial for planning experiments and ensuring the compound's integrity over time. While not a direct biological differentiator, this well-defined stability information is essential for procurement and experimental reproducibility, distinguishing it from compounds with undefined or less stable storage requirements.

Solubility Stability Formulation

Optimal Research and Industrial Application Scenarios for Antifungal Agent 11


Investigating Azole Resistance Mechanisms in Candida Species

Based on its classification as a triazole-urea hybrid [1], Antifungal agent 11 is a prime candidate for studies investigating resistance mechanisms in Candida albicans. Research shows that related triazole-urea compounds retain potent activity against fluconazole-resistant strains and can inhibit biofilm formation [1]. This makes Antifungal agent 11 a valuable tool for comparative studies against standard azoles to elucidate novel resistance pathways and evaluate the potential of next-generation azole scaffolds.

Agricultural Fungicide Discovery and Target Validation

Given the potent activity of structurally related compounds against phytopathogenic fungi like Sclerotinia sclerotiorum and Rhizoctonia solani [2], Antifungal agent 11 is well-suited for agricultural research programs. It can be used as a chemical probe in structure-activity relationship (SAR) studies to optimize new fungicide candidates, or in target validation studies to identify and confirm the molecular targets of triazole-based fungicides in crop pathogens.

Chemical Biology Studies on Fungal Cell Wall and Membrane Integrity

The distinct pharmacophore of Antifungal agent 11, combining a triazole ring and a urea linker, suggests a specific mode of interaction with its biological target(s) [3]. This makes it a useful tool in chemical biology for dissecting fungal biology. It can be employed in genetic or proteomic screens to identify genes and proteins whose function is altered by treatment, thereby mapping pathways related to fungal cell wall synthesis, membrane integrity, and stress response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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